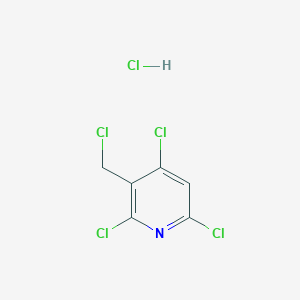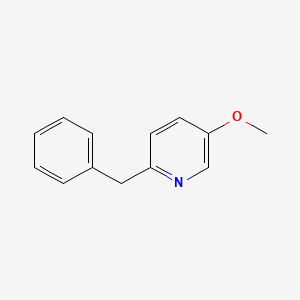
2-Benzyl-5-methoxypyridine
Overview
Description
2-Benzyl-5-methoxypyridine is an organic compound with the molecular formula C13H13NO. It is a derivative of pyridine, a basic heterocyclic organic compound with the chemical formula C5H5N. The compound features a benzyl group attached to the second carbon of the pyridine ring and a methoxy group attached to the fifth carbon. This structural configuration imparts unique chemical and physical properties to the compound, making it of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Benzyl-5-methoxypyridine typically involves the reaction of 2-bromopyridine with benzyl magnesium chloride (a Grignard reagent) followed by methylation of the resulting intermediate. The reaction conditions generally include the use of anhydrous solvents and inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: On an industrial scale, the production of this compound may involve catalytic processes to enhance yield and efficiency. The use of palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, is common in the large-scale synthesis of such compounds due to their high selectivity and mild reaction conditions .
Chemical Reactions Analysis
Types of Reactions: 2-Benzyl-5-methoxypyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the pyridine ring to piperidine derivatives.
Substitution: Electrophilic substitution reactions can occur at the benzyl group or the pyridine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.
Major Products:
Oxidation: this compound N-oxide.
Reduction: 2-Benzyl-5-methoxypiperidine.
Substitution: 2-(Bromobenzyl)-5-methoxypyridine.
Scientific Research Applications
2-Benzyl-5-methoxypyridine has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmacophore in drug design and development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Benzyl-5-methoxypyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity. The exact molecular pathways depend on the specific biological context and the nature of the target.
Comparison with Similar Compounds
2-Benzylpyridine: Lacks the methoxy group, resulting in different chemical reactivity and biological activity.
5-Methoxypyridine: Lacks the benzyl group, affecting its interaction with biological targets.
Uniqueness: 2-Benzyl-5-methoxypyridine’s unique combination of benzyl and methoxy groups provides a distinct set of chemical properties and biological activities. This makes it a valuable compound for specific applications where these functional groups play a crucial role .
Properties
IUPAC Name |
2-benzyl-5-methoxypyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO/c1-15-13-8-7-12(14-10-13)9-11-5-3-2-4-6-11/h2-8,10H,9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXOMSLILWGJRTN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CN=C(C=C1)CC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101295988 | |
| Record name | 5-Methoxy-2-(phenylmethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101295988 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1874155-29-9 | |
| Record name | 5-Methoxy-2-(phenylmethyl)pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1874155-29-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Methoxy-2-(phenylmethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101295988 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,2',5,5'-Tetrafluoro-[1,1'-biphenyl]-4,4'-diamine](/img/structure/B15330123.png)

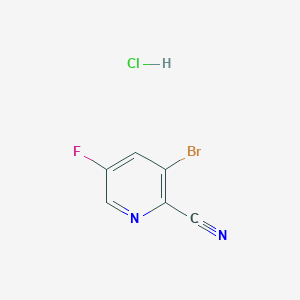
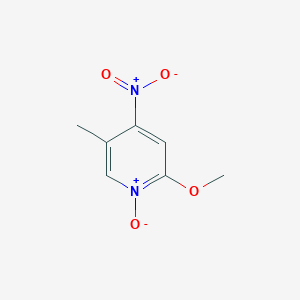

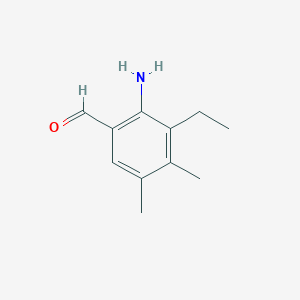
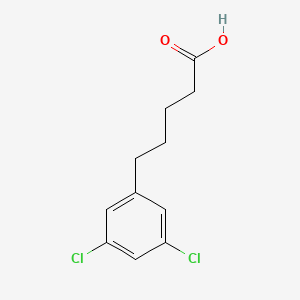
![5-[3,5-bis(4-formylphenyl)phenyl]pyridine-2-carbaldehyde](/img/structure/B15330182.png)
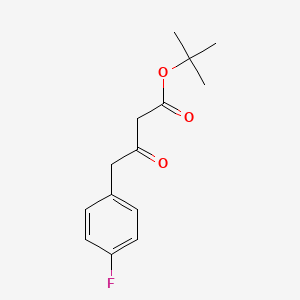
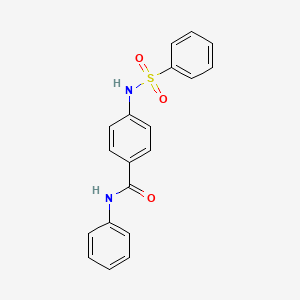
![6,7-Dihydro-4H-pyrazolo[5,1-c][1,4]oxazine-2-carbonitrile](/img/structure/B15330202.png)
![Benzo[d]thiazol-2-ylmethyl cinnamate](/img/structure/B15330204.png)
![6-Chloro-1-(2,6-difluorophenyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B15330212.png)
